REACTION_CXSMILES
|
[NH2:1]/[C:2](/[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH:3]\[C:4]#[N:5].[SH2:12]>CCO.C1COCC1>[C:6]1([C:2]2[CH:3]=[C:4]([NH2:5])[S:12][N:1]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
N\C(=C/C#N)\C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
It was then stirred at 90 C for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in MeOH (2.0 mL)
|
Type
|
ADDITION
|
Details
|
aq. H2O2 (30%, 0.5 mL) was added
|
Type
|
STIRRING
|
Details
|
After being stirred at room temperature for 2 min
|
Duration
|
2 min
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NSC(=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |